molecular formula C13H11ClN2O4 B3919686 5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3919686
M. Wt: 294.69 g/mol
InChI Key: BHLPLKXCQQSEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CHBP, is a synthetic compound that has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. It has been shown to inhibit the activity of reactive oxygen species and reduce inflammation in various cell types.
Biochemical and Physiological Effects:
5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce oxidative stress and inflammation in various tissues and organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low toxicity and high solubility, which makes it suitable for use in various in vitro and in vivo experiments. However, its limited stability and susceptibility to degradation may pose challenges in some experimental settings.

Future Directions

There are several future directions for research on 5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, including the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Further studies are also needed to elucidate its mechanism of action and optimize its synthesis and formulation for clinical use.
In conclusion, 5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has shown promising potential for various scientific research applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.

Scientific Research Applications

5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.

properties

IUPAC Name

5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-15-11(18)8(12(19)16(2)13(15)20)5-7-3-4-10(17)9(14)6-7/h3-6,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLPLKXCQQSEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(3-chloro-4-hydroxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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